![molecular formula C16H19N3O3 B2933040 N-(4-(4-甲氧基哌啶-1-基)苯基)异恶唑-5-甲酰胺 CAS No. 1797872-53-7](/img/structure/B2933040.png)
N-(4-(4-甲氧基哌啶-1-基)苯基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MP-10 is a selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.
科学研究应用
受体拮抗剂性质
N-(4-(4-甲氧基哌啶-1-基)苯基)异恶唑-5-甲酰胺及其类似物已被确定为 5-HT(1B/1D) 受体的有效且选择性拮抗剂。这些化合物通过其受体结合谱表现出显着的药理作用,包括在选择性血清素再摄取抑制剂 (SSRI) 存在下增强血清素释放,这对于理解和潜在治疗各种神经精神疾病至关重要 (Liao 等人,2000)。
细胞毒性活性
对相关化合物(如 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺)的细胞毒性研究揭示了它们在癌症治疗中的潜力。这些化合物已显示出对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,突出了它们在开发新的抗癌剂中的重要性 (Hassan、Hafez 和 Osman,2014)。
神经保护活性
某些衍生物通过靶向特定受体(例如参与阿尔茨海默病等神经退行性疾病的 NMDA 受体和 HDAC6)表现出神经保护活性。例如,对 HDAC6 具有选择性抑制效应的化合物已显示出改善阿尔茨海默病表型的潜力,为神经退行性疾病的新型治疗剂的开发提供了见解 (Lee 等人,2018)。
抗菌和抗菌特性
此外,N-取代的 3-氨基-5-羟基-4-苯基-1H-吡唑-1-甲酰胺衍生物已被合成并评估其抗菌特性。这些化合物对各种金黄色葡萄球菌菌株(包括耐甲氧西林菌株 (MRSA))特别有效,强调了 N-(4-(4-甲氧基哌啶-1-基)苯基)异恶唑-5-甲酰胺及其衍生物在解决抗生素耐药性方面的潜力 (Pitucha、Kosikowska、Urszula 和 Malm,2011)。
作用机制
Target of Action
The compound N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide, also known as N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide, is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with ALK by inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways mediated by ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ALK signaling pathway. ALK is often overexpressed or mutated in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting ALK, this compound disrupts these processes, thereby exerting its anticancer effects .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could have a favorable pharmacokinetic profile, but further studies are needed to confirm this.
Result of Action
The inhibition of ALK by this compound leads to a decrease in the proliferation of cancer cells . This can result in the reduction of tumor size and potentially the improvement of patient outcomes .
属性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-7-10-19(11-8-14)13-4-2-12(3-5-13)18-16(20)15-6-9-17-22-15/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCYGPUNCLIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)isoxazole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。